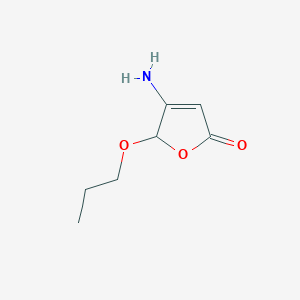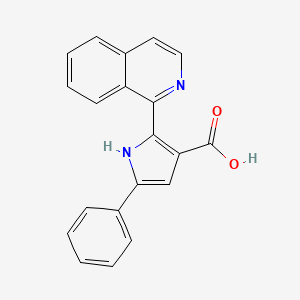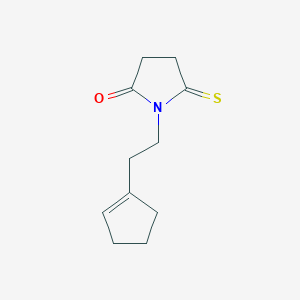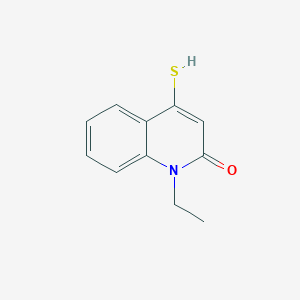![molecular formula C11H10N2OS B12870091 1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]- CAS No. 633313-83-4](/img/structure/B12870091.png)
1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrole ring attached to the 3-position via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
作用機序
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
(2-(Methylthio)phenyl)(pyridin-3-yl)methanone: Similar structure but with a phenyl ring instead of a pyrrole ring.
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of a pyrrole ring.
Uniqueness
(2-(Methylthio)pyridin-3-yl)(1H-pyrrol-1-yl)methanone is unique due to the presence of both a pyridine and a pyrrole ring, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activities compared to similar compounds.
特性
CAS番号 |
633313-83-4 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
(2-methylsulfanylpyridin-3-yl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H10N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h2-8H,1H3 |
InChIキー |
LWJNAFLWDXFXBY-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)







![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)



